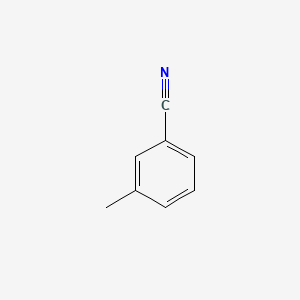

3-Methylbenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHCMQZJWOGWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026167 | |

| Record name | 3-Methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-tolunitrile is a clear, yellow liquid. (NTP, 1992), Clear yellow liquid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Tolunitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

415 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

188 °F (NTP, 1992) | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992) | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0316 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.18 [mmHg] | |

| Record name | m-Tolunitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

620-22-4 | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tolunitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolunitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TOLUNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2J4VY1AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-9 °F (NTP, 1992) | |

| Record name | M-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methylbenzonitrile (m-tolunitrile). The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental determinations are provided.

Core Physical and Chemical Properties

This compound, also known as m-tolunitrile, is an aromatic organic compound with the chemical formula C₈H₇N.[1][2][3][4] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic aromatic or mild nitrile odor.[1][5][6] This compound consists of a benzene ring substituted with a methyl group and a nitrile functional group at the meta-position.[1][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N | [1][2][3][4] |

| Molecular Weight | 117.15 g/mol | [1][3][4] |

| CAS Number | 620-22-4 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][3][5] |

| Odor | Mild, aromatic nitrile odor | [5][6] |

| Density | 0.9750 - 1.0 g/cm³ | [1][2][7][8] |

| Melting Point | -23 °C to -29.60 °C | [1][2][4][7] |

| Boiling Point | 213 - 232.60 °C at 760 mmHg | [1][2][9] |

| Flash Point | 86 - 86.7 °C | [2][6][9] |

| Refractive Index | 1.5240 - 1.531 | [4][8][9] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |

Table 2: Solubility and Partitioning Properties

| Property | Description | Source(s) |

| Water Solubility | <0.1 g/100 mL at 25 °C (poorly soluble) | [2][5][9] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, acetonitrile, acetone, and dichloromethane | [1][5] |

| LogP (Octanol/Water Partition Coefficient) | 2.12 | [2] |

Reactivity and Safety Profile

This compound exhibits reactivity characteristic of both the nitrile group and the aromatic ring. The nitrile group can undergo hydrolysis in the presence of strong acids or bases to form 3-methylbenzoic acid or its corresponding salt.[5][9] It can also be reduced to form an amine. The aromatic ring can participate in electrophilic substitution reactions.

Nitriles as a class of compounds can be incompatible with strong oxidizing acids, other oxidizing agents like peroxides and epoxides, and reducing agents, potentially leading to vigorous or violent reactions.[5][9] The combination of bases and nitriles may produce hydrogen cyanide.[5][9] It is a combustible liquid and upon heating can release highly toxic gases containing nitrile compounds.[5][9] Direct contact may cause skin irritation.[5]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11] A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[11][12]

Procedure:

-

A small quantity (a few milliliters) of this compound is placed in a small test tube.[10][11]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end above the surface.[11]

-

The test tube is attached to a thermometer and immersed in a heating bath, such as a Thiele tube containing mineral oil.[11][12]

-

The apparatus is heated gently.[11] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.[11]

-

The heat source is then removed, and the bath is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial physical property for identification and purity assessment. Since this compound is a liquid at room temperature, this procedure would be applicable for determining its freezing point, which is thermodynamically equivalent to its melting point. A modern melting point apparatus is commonly used for this determination.[13][14]

Procedure:

-

A small amount of the solidified this compound is introduced into a capillary tube.[13][15] The sample should be dry and finely powdered if applicable.[13][15]

-

The capillary tube is placed into the heating block of the melting point apparatus.[13][14]

-

The sample is heated at a controlled rate.[14] An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[14][16]

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[16]

Measurement of Density

The density of a liquid is its mass per unit volume.[17][18] It can be determined using several methods, including pycnometry and the oscillating U-tube principle.[17][19]

Procedure (Pycnometer Method):

-

A pycnometer, which is a flask with a precisely known volume, is cleaned, dried, and weighed empty.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are trapped, and the excess liquid is removed.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Procedure (Oscillating U-tube Method):

-

A digital density meter operating on the oscillating U-tube principle is used.[19]

-

The instrument is calibrated using fluids of known density.[17]

-

The sample of this compound is introduced into the U-shaped tube.[19]

-

The instrument measures the oscillation frequency of the tube containing the sample, which is directly related to the density of the liquid.[17][19] The instrument then provides a direct reading of the density.

Solubility Testing

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20] For drug discovery, solubility is a critical parameter.

Procedure (Equilibrium Solubility Assay):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically several hours to days).

-

After equilibration, the undissolved solute is separated from the solution by filtration or centrifugation.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

NMR spectroscopy is a powerful technique for elucidating molecular structure. Proper sample preparation is crucial for obtaining high-quality spectra.[21][22]

Procedure:

-

Typically, 5-25 mg of the analyte (this compound) is required for a ¹H NMR spectrum, while 20-50 mg may be needed for a ¹³C NMR spectrum.[21][22]

-

The sample is dissolved in approximately 0.55-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[21][22][23] The solvent should completely dissolve the sample.[22]

-

The solution is then carefully transferred into a clean, high-quality NMR tube to a height of about 4-5 cm.[21][22]

-

The outside of the NMR tube is cleaned with a lint-free tissue and a solvent like ethanol to remove any fingerprints or dust.[22]

-

The tube is capped securely to prevent evaporation and contamination.[21][22]

Logical Relationship of Key Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound, which collectively determine its behavior and applications.

Caption: Interplay of this compound's molecular structure and its resultant properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | CAS#:620-22-4 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 3-Methyl benzonitrile, 99% 620-22-4 India [ottokemi.com]

- 8. This compound [stenutz.eu]

- 9. echemi.com [echemi.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. westlab.com [westlab.com]

- 14. etcnmachining.com [etcnmachining.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. calnesis.com [calnesis.com]

- 18. truedyne.com [truedyne.com]

- 19. schmidt-haensch.com [schmidt-haensch.com]

- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Spectroscopic Data of 3-Methylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylbenzonitrile (also known as m-tolunitrile), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇N, and its molecular weight is 117.15 g/mol . The spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 - 7.42 | m | 2H | Ar-H |

| 7.37 - 7.30 | m | 2H | Ar-H |

| 2.39 | s | 3H | -CH ₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

The ¹³C NMR spectrum provides information about the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | C -CH₃ |

| 133.0 | Ar-C |

| 132.5 | Ar-C |

| 129.2 | Ar-C |

| 128.8 | Ar-C |

| 119.1 | C N |

| 112.5 | Ar-C -CN |

| 21.2 | -C H₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch |

| 2229 | Strong | C≡N (nitrile) stretch |

| 1608, 1585 | Medium-Strong | Aromatic C=C stretch |

| 1480, 1440 | Medium | C-H bend (methyl) |

| 800 - 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here was obtained via Electron Ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 117 | 100 | [M]⁺ (Molecular Ion) |

| 116 | 65 | [M-H]⁺ |

| 90 | 42 | [M-HCN]⁺ |

| 89 | 24 | [M-H-HCN]⁺ or [C₇H₅]⁺ |

| 63 | 15 | [C₅H₃]⁺ |

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification. In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The separated ions are then detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum. The fragmentation pattern is a result of the molecular ion breaking down into smaller, characteristic fragment ions. The loss of a hydrogen atom leads to the peak at m/z 116. The loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion results in the fragment at m/z 90. Further fragmentation can lead to the other observed ions.[1][2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Methylbenzonitrile from m-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylbenzonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from m-toluidine. The primary and most established method for this transformation is the Sandmeyer reaction, a two-step process involving the diazotization of m-toluidine followed by a copper(I) cyanide-mediated cyanation. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The conversion of m-toluidine to this compound is efficiently achieved via the Sandmeyer reaction. This reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine, m-toluidine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding diazonium salt, m-tolyldiazonium chloride.[1][2][3]

-

Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, yielding this compound.[1][4][5]

An alternative approach for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide at elevated temperatures.[6][7][8] However, for the direct conversion from an aniline derivative like m-toluidine, the Sandmeyer reaction is the preferred and more direct route.

Reaction Mechanism and Experimental Workflow

The overall synthetic process can be visualized as a sequential transformation. The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for this synthesis.

Caption: Chemical transformation from m-toluidine to this compound.

Caption: Step-by-step experimental procedure for the synthesis.

Detailed Experimental Protocols

The following protocols are based on established procedures for the Sandmeyer reaction and have been adapted for the synthesis of this compound from m-toluidine.

Step 1: Diazotization of m-Toluidine

This procedure describes the formation of the m-tolyldiazonium chloride intermediate.

Materials and Reagents:

-

m-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a flask equipped with a mechanical stirrer, add m-toluidine and a solution of concentrated hydrochloric acid in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and cool it to 0 °C.

-

Add the sodium nitrite solution dropwise to the m-toluidine hydrochloride suspension, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring for 15-20 minutes at the same temperature.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization.

Step 2: Sandmeyer Reaction (Cyanation)

This procedure outlines the conversion of the diazonium salt to this compound.

Materials and Reagents:

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

The m-tolyldiazonium chloride solution from Step 1

-

Benzene or Toluene (for extraction)

-

Sodium Hydroxide (NaOH) solution (for washing)

-

Anhydrous Magnesium Sulfate or Calcium Chloride (for drying)

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving copper(I) cyanide in a solution of sodium or potassium cyanide in water.

-

Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with an organic solvent like benzene or toluene.

-

Wash the organic layer with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent by distillation.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from m-toluidine.

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Step 1: Diazotization | Step 2: Cyanation |

| Starting Material | m-Toluidine | m-Tolyldiazonium Chloride |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid | Copper(I) Cyanide, Sodium Cyanide |

| Solvent | Water | Water |

| Temperature | 0-5 °C | 0-5 °C initially, then 50-60 °C |

| Reaction Time | 30-45 minutes | 1-2 hours |

Table 2: Product Yield and Physical Properties

| Parameter | Value |

| Typical Overall Yield | 60-70% |

| Molecular Formula | C₈H₇N[9] |

| Molecular Weight | 117.15 g/mol [9] |

| Boiling Point | 212 °C |

| Density | 0.986 g/mL |

| Appearance | Colorless liquid |

Safety Considerations

-

Toxicity: m-Toluidine is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyanides: Copper(I) cyanide and alkali metal cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Maintain careful temperature control throughout the procedures.

Conclusion

The Sandmeyer reaction provides a reliable and well-established method for the synthesis of this compound from m-toluidine. Careful control of reaction conditions, particularly temperature, is essential for achieving good yields and ensuring safety. The procedures outlined in this guide, when performed with the necessary safety precautions, offer a robust pathway for the laboratory-scale production of this important chemical intermediate. For researchers and professionals in drug development, this synthesis provides access to a versatile scaffold for further chemical modifications and the development of novel molecular entities.

References

- 1. Show how m -toluidine can be converted to the following compounds, using .. [askfilo.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Benzonitrile, 3-methyl- [webbook.nist.gov]

3-Methylbenzonitrile: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzonitrile, a readily available aromatic nitrile, serves as a pivotal precursor in the synthesis of a diverse array of organic molecules. Its strategic importance lies in the versatile reactivity of the nitrile functionality, which can be readily transformed into key functional groups such as carboxylic acids, amines, and tetrazoles. This technical guide provides a comprehensive overview of the core synthetic transformations of this compound, including detailed experimental protocols, quantitative data, and graphical representations of reaction pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound as a building block in the design and execution of complex synthetic strategies.

Introduction

This compound (m-tolunitrile) is an aromatic organic compound with the chemical formula C₈H₇N.[1] It is a colorless to pale yellow liquid at room temperature and possesses a characteristic aromatic odor.[1] The presence of both a methyl group and a nitrile group on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable and versatile starting material in organic synthesis.[1] Its derivatives are integral to the production of pharmaceuticals, agrochemicals, and dyes.[1] This guide will focus on three primary classes of reactions that highlight the synthetic utility of this compound: hydrolysis to 3-methylbenzoic acid, reduction to 3-methylbenzylamine, and [3+2] cycloaddition to form 5-(3-methylphenyl)-1H-tetrazole.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound and its key derivatives is essential for their effective application in synthesis.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| This compound | C₈H₇N | 117.15 | 212 | -24 | 0.986 |

| 3-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 263 | 111-113 | 1.054 |

| 3-Methylbenzylamine | C₈H₁₁N | 121.18 | 205 | -65 | 0.958 |

| 5-(3-Methylphenyl)-1H-tetrazole | C₈H₈N₄ | 160.18 | - | 153-155 | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 7.45-7.30 (m, 4H), 2.38 (s, 3H) | 139.1, 133.8, 132.4, 129.0, 128.8, 118.9, 112.4, 21.2 | 2228 (C≡N) |

| 3-Methylbenzoic Acid | 10.5 (br s, 1H), 7.95 (s, 1H), 7.90 (d, 1H), 7.40 (d, 1H), 7.35 (t, 1H), 2.42 (s, 3H) | 172.5, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3 | 3300-2500 (O-H), 1685 (C=O) |

| 3-Methylbenzylamine [2][3][4] | 7.18-7.02 (m, 4H), 3.76 (s, 2H), 2.32 (s, 3H), 1.39 (s, 2H) | 143.4, 137.9, 128.3, 127.6, 126.8, 125.4, 46.3, 21.4 | 3360, 3280 (N-H) |

| 5-(3-Methylphenyl)-1H-tetrazole [5] | 7.91 (s, 1H), 7.82 (d, 1H), 7.48 (t, 1H), 7.40 (d, 1H), 2.45 (s, 3H) | 155.2, 139.5, 130.8, 130.1, 129.2, 126.5, 21.3 | 3100-2800 (N-H), 1610, 1550 |

Key Synthetic Transformations

The nitrile group of this compound is a versatile functional handle that can be elaborated into a variety of other functionalities. The following sections detail the experimental protocols for three fundamental transformations.

Hydrolysis to 3-Methylbenzoic Acid

The hydrolysis of nitriles to carboxylic acids is a classic and reliable transformation in organic synthesis. Both acidic and basic conditions can be employed, with the choice often depending on the compatibility of other functional groups present in the molecule.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

-

Reagent Addition: Slowly and carefully add an excess of aqueous sulfuric acid (e.g., 50% v/v) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Isolation: The product, 3-methylbenzoic acid, will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water or ethanol/water mixture).

-

Characterization: Dry the purified 3-methylbenzoic acid in a vacuum oven and characterize by melting point, NMR, and IR spectroscopy.

Expected Yield: Moderate to high.

Reduction to 3-Methylbenzylamine

The reduction of nitriles provides a direct route to primary amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6][7]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reagent Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up (Fieser Method): [8]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams used).

-

Add 15% aqueous sodium hydroxide solution (x mL).

-

Add water (3x mL).

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms.

-

-

Isolation: Filter the mixture through a pad of Celite® or anhydrous magnesium sulfate to remove the aluminum salts. Wash the filter cake with additional solvent.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude 3-methylbenzylamine can be purified by distillation under reduced pressure.

-

Characterization: Characterize the purified product by NMR and IR spectroscopy.

Expected Yield: High.[9]

[3+2] Cycloaddition to 5-(3-Methylphenyl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[10] Tetrazoles are important pharmacophores, often used as bioisosteres for carboxylic acids in drug design.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), sodium azide (NaN₃) (1.5-2.0 equivalents), and ammonium chloride (NH₄Cl) (1.5-2.0 equivalents) in N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Isolation: Pour the reaction mixture into a beaker of ice water and acidify with dilute hydrochloric acid (HCl) to a pH of ~2. A precipitate of 5-(3-methylphenyl)-1H-tetrazole will form.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.

-

Characterization: Dry the purified product and characterize it by melting point, NMR, and IR spectroscopy.

Expected Yield: Good to excellent.[10]

Visualization of Synthetic Pathways and Workflows

Graphical representations are invaluable tools for visualizing complex chemical transformations and experimental procedures.

Caption: General experimental workflows for the key synthetic transformations of this compound.

Caption: Synthetic pathways from this compound and its application in the synthesis of Angiotensin II receptor antagonists.

Conclusion

This compound is a cost-effective and versatile precursor for a wide range of organic transformations. The ability to readily convert the nitrile group into carboxylic acids, primary amines, and tetrazoles provides synthetic chemists with a powerful toolkit for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this compound in both academic and industrial research settings, particularly in the fields of medicinal chemistry and materials science. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the development of novel and efficient synthetic methodologies for the preparation of valuable chemical entities.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 3-Methylbenzylamine(100-81-2) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scielo.org.za [scielo.org.za]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. Workup [chem.rochester.edu]

- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to 3-Methoxyphenethylamine (CAS 2039-67-0) and Data for m-Tolunitrile (CAS 620-22-4)

Disclaimer: The CAS number 620-22-4 provided in the topic query corresponds to m-Tolunitrile. However, given the audience of researchers, scientists, and drug development professionals, and the focus on properties relevant to drug development, this guide will primarily focus on 3-Methoxyphenethylamine (CAS 2039-67-0) , a compound of greater pharmacological interest. A summary of properties and safety data for m-Tolunitrile is provided in a separate section for completeness.

3-Methoxyphenethylamine (CAS 2039-67-0): A Technical Guide

3-Methoxyphenethylamine (3-MPEA) is an aromatic amine belonging to the phenethylamine class of compounds. Its structural similarity to endogenous neurotransmitters makes it a valuable molecule in neuroscience research and a precursor in the synthesis of various pharmaceuticals, particularly those targeting mental health conditions.[1] It is recognized for its role as a partial agonist of the human trace amine-associated receptor 1 (TAAR1) and is a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3]

Core Properties and Data

This section summarizes the key physical, chemical, and spectral properties of 3-Methoxyphenethylamine.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 2039-67-0 | [2][4] |

| Molecular Formula | C₉H₁₃NO | [1][4] |

| Molecular Weight | 151.21 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.038 g/mL at 25 °C | [4][5] |

| Boiling Point | 118-119 °C at 6 mmHg | [1][4][5] |

| Refractive Index | n20/D 1.538 | [4][5] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [4][6] |

| IUPAC Name | 2-(3-methoxyphenyl)ethanamine | [2][7] |

| Synonyms | 3-MPEA, m-Methoxyphenethylamine, 2-(3-Methoxyphenyl)ethylamine | [2][4][8] |

Table 2: Spectral Data

| Data Type | Key Information | Source |

| ¹H NMR | Spectra available. | [7][9] |

| ¹³C NMR | Spectra available. | [10][11][12] |

| Mass Spectrometry | Electron Ionization (EI) mass spectra available. | [7][8] |

| Infrared (IR) | FTIR spectra available. | [7][8] |

| Raman | Spectra available. | [7] |

Biological Activity and Signaling Pathways

3-MPEA's primary biological significance stems from its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and its metabolism by the crucial drug-metabolizing enzyme, CYP2D6.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G protein-coupled receptor (GPCR) expressed in brain regions associated with monoaminergic pathways, such as the ventral tegmental area (VTA) and dorsal raphe nucleus.[1][13] It is activated by endogenous trace amines (like β-phenylethylamine and tyramine) and various psychoactive compounds.[5] 3-MPEA is a low-potency partial agonist of human TAAR1, with an EC₅₀ of 1,444 nM and a maximal efficacy (Eₘₐₓ) of 73%.[2]

Activation of TAAR1 is primarily coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][13] This initiates a downstream signaling cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[5] Additionally, TAAR1 can signal through a G protein-independent pathway involving β-arrestin2.[5][13] These pathways modulate the activity of dopamine and serotonin systems, positioning TAAR1 as a therapeutic target for neuropsychiatric disorders.[5]

Metabolism by Cytochrome P450 2D6 (CYP2D6)

CYP2D6 is a critical enzyme responsible for the metabolism of approximately 20% of commonly prescribed drugs.[14] 3-Methoxyphenethylamine is a substrate for CYP2D6, undergoing sequential oxidation reactions. The primary metabolic pathway is O-demethylation, followed by subsequent ring hydroxylation to form 3,4-dihydroxyphenethylamine (dopamine).[3][15] The rate of this metabolism is among the highest reported for CYP2D6 substrates, highlighting the compound's significant interaction with this enzyme.[3] Understanding this metabolic pathway is crucial for drug development, as genetic variations in the CYP2D6 gene can lead to significant differences in drug efficacy and adverse effects among individuals.[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and a key synthetic application of 3-Methoxyphenethylamine.

Experimental Protocol 1: Synthesis via Pictet-Spengler Reaction

3-MPEA is a key reactant in the Pictet-Spengler reaction, a process that forms tetrahydroisoquinolines, a common scaffold in alkaloid and pharmaceutical synthesis.[16]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methoxyphenethylamine (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as toluene or dichloromethane.

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

-

Catalyst Addition: Introduce a protic acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid catalyst.[8][17] The reaction can also be conducted under harsher conditions by refluxing with strong acids.[16][17]

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with an aqueous base solution (e.g., sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline derivative.[18]

Experimental Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of phenethylamine derivatives.[19] Derivatization is often required to improve chromatographic properties.[20]

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-MPEA sample in a suitable solvent (e.g., methanol, ethyl acetate).

-

For quantitative analysis, add a known concentration of an appropriate internal standard.

-

-

Derivatization (Optional but Recommended):

-

To a vial containing the sample solution, add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[21][22]

-

Heat the mixture (e.g., at 70-80°C for 20-30 minutes) to complete the reaction.

-

Cool the sample, and if necessary, evaporate the excess reagent under a stream of nitrogen and reconstitute in a suitable injection solvent like ethyl acetate.[23]

-

-

GC-MS Instrument Conditions:

-

GC Column: Use a low-polarity capillary column, such as a DB-5MS or Rxi-5Sil MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[20][21][23]

-

Injector: Set to a splitless or split (e.g., 20:1) mode at a temperature of 250-280°C.[19][23]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[24]

-

Oven Program: Start at a low temperature (e.g., 60°C, hold for 1-3 min), then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-310°C, holding for several minutes.[23][24]

-

MS Interface: Set the transfer line temperature to ~280°C.[24]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for qualitative analysis (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

Data Analysis: Identify 3-MPEA (or its derivative) by comparing its retention time and mass spectrum with that of a certified reference standard.

Safety Data

3-Methoxyphenethylamine is classified as a corrosive substance and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source |

| Pictogram | GHS05 | Corrosion | [4][7] |

| Signal Word | Danger | [4][7][13] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [4][7][13] |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [13] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][13] |

| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [13] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6][13] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13] |

| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician. | [13] |

| Precautionary | P405 | Store locked up. | [4][13] |

| Storage Class | 8A | Combustible corrosive hazardous materials. | [4] |

m-Tolunitrile (CAS 620-22-4): Data Summary

This section provides a summary of the core properties and safety data for m-Tolunitrile, the compound corresponding to CAS number 620-22-4.

Core Properties

Table 4: Physical and Chemical Properties of m-Tolunitrile

| Property | Value | Source |

| CAS Number | 620-22-4 | [16] |

| Molecular Formula | C₈H₇N | [16] |

| Molecular Weight | 117.15 g/mol | [16] |

| Appearance | Clear, colorless to yellow liquid | [18][25][26] |

| Density | 0.976 g/mL at 25 °C | [18] |

| Boiling Point | 99-101 °C at 20 mmHg; 210 °C at 760 mmHg | [16][18] |

| Melting Point | -23 °C | [18][25] |

| Refractive Index | n20/D 1.525 | [18] |

| Flash Point | 86 °C (187 °F) - closed cup | |

| IUPAC Name | 3-methylbenzonitrile | [25] |

| Synonyms | 3-Cyanotoluene, m-Toluonitrile | [16][25] |

Safety Data

Table 5: GHS Hazard and Precautionary Statements for m-Tolunitrile

| Category | Code | Description | Source |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statement | H315 + H320 | Causes skin and eye irritation. | |

| Hazard Statement | H227 | Combustible liquid. | |

| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | |

| Precautionary | P403 + P235 | Store in a well-ventilated place. Keep cool. | |

| Health Hazard | Causes skin irritation on contact. | [26][27] | |

| Storage Class | 10 | Combustible liquids. |

References

- 1. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 2. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jk-sci.com [jk-sci.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 15. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. Pictet-Spengler_reaction [chemeurope.com]

- 18. p-Tolunitrile synthesis - chemicalbook [chemicalbook.com]

- 19. agilent.com [agilent.com]

- 20. gcms.cz [gcms.cz]

- 21. GC and mass spectral studies on acylated side chain regioisomers of 3-methoxy-4-methyl-phenethylamine and 4-methoxy-3-methyl-phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jfda-online.com [jfda-online.com]

- 23. lcms.cz [lcms.cz]

- 24. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. uokerbala.edu.iq [uokerbala.edu.iq]

- 26. m-Tolunitrile | 620-22-4 [chemicalbook.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 3-Methylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylbenzonitrile (also known as m-tolunitrile), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding its solubility is critical for process design, reaction optimization, purification, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.

Overview of this compound

This compound is an aromatic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a methyl (-CH₃) group.[1] At room temperature, it exists as a colorless to pale yellow liquid.[1][2] Its molecular structure, which combines a hydrophobic aromatic ring with a moderately polar nitrile group, dictates its solubility behavior, making it readily soluble in many common organic solvents but poorly soluble in water.[1][2]

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively tabulated in publicly available literature, likely because it is miscible or highly soluble in many common solvents. The available data is summarized below.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Formula | Solubility | Temperature (°C) | Notes |

| Protic Solvents | Water | H₂O | < 0.1 g / 100 mL | 25 | Insoluble/Poorly soluble.[2][3][4][5] |

| Methanol | CH₃OH | Soluble | Ambient | Qualitative data.[1] | |

| Ethanol | C₂H₅OH | Miscible | Ambient | Fully soluble in all proportions.[6] | |

| Aprotic Solvents | Acetonitrile | CH₃CN | Soluble | Ambient | Qualitative data.[1] |

| Acetone | C₃H₆O | Moderately Soluble | Ambient | Qualitative data.[2] | |

| Diethyl Ether | (C₂H₅)₂O | Miscible | Ambient | Fully soluble in all proportions.[6] | |

| Dichloromethane | CH₂Cl₂ | Moderately Soluble | Ambient | Qualitative data.[2] | |

| Carbon Tetrachloride | CCl₄ | Sparingly Soluble | Ambient | Low solubility.[6] |

A general trend for the solubility of tolunitrile isomers (ortho, meta, and para) has been observed. In polar solvents, the solubility tends to follow the order: 2-methylbenzonitrile > this compound > 4-methylbenzonitrile. Conversely, in non-polar solvents, the trend is generally: 4-methylbenzonitrile > this compound ≈ 2-methylbenzonitrile.[7]

Experimental Protocols for Solubility Determination

For a liquid solute like this compound, determining solubility in a liquid solvent involves preparing a saturated solution at a controlled temperature and then measuring the concentration of the solute. The "shake-flask method" is a gold standard for determining equilibrium solubility and is detailed below.[8]

Isothermal Shake-Flask Method

This method is used to determine the equilibrium solubility by agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass flask. "Excess" means enough solute is added so that a separate liquid phase of undissolved this compound is clearly visible after initial mixing.

-

Equilibration: Seal the flask tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, stop the agitation and allow the flask to rest in the temperature-controlled bath for several hours to allow the two liquid phases (the saturated solvent phase and the excess solute phase) to separate completely.

-

Sampling: Carefully withdraw a sample from the clear, saturated solvent phase (the top or bottom layer, depending on densities) using a pipette or syringe. It is crucial not to disturb the undissolved solute layer.

-

Filtration: Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets of the solute.

-

Quantification:

-

Determine the mass of the filtered sample.

-

Dilute the sample with a suitable solvent (if necessary) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the sample using a pre-calibrated GC or HPLC method.

-

-

Calculation: From the measured concentration and the mass of the sample, calculate the solubility in the desired units (e.g., g/100 g of solvent, mole fraction).

Visualization of Workflows and Relationships

Logical Flow for Solubility Classification

The following diagram illustrates a typical decision-making process for classifying the solubility of a liquid compound like this compound.

Caption: Decision tree for qualitative solubility and miscibility determination.

Experimental Workflow for Quantitative Solubility Measurement

The diagram below outlines the key steps of the isothermal shake-flask method for quantitative analysis.

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:620-22-4 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. CAS # 620-22-4, m-Tolunitrile, 3-Methylbenzenecarbonitrile, m-Cyanotoluene, this compound, m-Toluonitrile, CNT, MTN - chemBlink [chemblink.com]

- 6. m-tolunitrile [chemister.ru]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3-methylbenzonitrile. The document details key transformations including hydrolysis, reduction to amines and aldehydes, reactions with organometallic reagents, and cycloaddition reactions. Experimental protocols and quantitative data are presented to facilitate laboratory application.

Introduction

This compound, also known as m-tolunitrile, is an aromatic nitrile that serves as a versatile building block in organic synthesis. The reactivity of the nitrile group (-C≡N), characterized by its strong dipole and electrophilic carbon atom, allows for a diverse range of chemical transformations. This guide explores the principal reactions of the nitrile functionality in this compound, providing a technical resource for chemists in research and development.

Core Reactivity of the Nitrile Group

The nitrile group's reactivity is dominated by the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack. This fundamental principle governs its hydrolysis, reduction, and reactions with organometallic species. Furthermore, the pi system of the nitrile group can participate in cycloaddition reactions.

Key Reactions and Experimental Protocols

Hydrolysis to 3-Methylbenzoic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This transformation proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Acidic Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water.

-

Experimental Protocol: A general procedure involves refluxing this compound with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting 3-methylbenzoic acid precipitates and can be collected by filtration.

Basic Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction initially forms the salt of the carboxylic acid, which is then protonated in an acidic workup.

-

Experimental Protocol: this compound is refluxed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 3-methylbenzoic acid. The product is then isolated by filtration and can be purified by recrystallization. A yield of 90-96% can be expected for the hydrolysis of a similar nitro-substituted benzonitrile, suggesting a high conversion for this compound as well.[1]

| Reaction | Reagents | Conditions | Product | Typical Yield |

| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq) | Reflux | 3-Methylbenzoic Acid | High |

| Basic Hydrolysis | NaOH (aq) or KOH (aq) | Reflux | 3-Methylbenzoic Acid | High |

Reaction Pathway: Hydrolysis of this compound

Caption: General pathway for the hydrolysis of this compound.

Reduction of the Nitrile Group

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed to convert nitriles to primary amines.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: This is a highly effective method for the complete reduction of nitriles. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

-

Experimental Protocol: A solution of this compound in a dry, aprotic solvent (e.g., diethyl ether or THF) is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature or with gentle heating. After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution to decompose the excess hydride and aluminum complexes. The product, 3-methylbenzylamine, is then extracted with an organic solvent. While a specific yield for this compound was not found, the reduction of nitriles with LiAlH₄ generally proceeds in high yield.

-

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).

-

Experimental Protocol: this compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid) and subjected to hydrogen gas at elevated pressure in the presence of a catalyst. The reaction may require heating. For the hydrogenation of benzonitrile, a similar substrate, high conversion (99.9%) and selectivity (92-95.2%) to benzylamine have been reported using specific catalysts and conditions.[2][3] The addition of ammonia can help to suppress the formation of secondary amine byproducts. After the reaction, the catalyst is removed by filtration, and the product is isolated by distillation or crystallization.

-

| Reaction | Reagents | Conditions | Product | Typical Yield/Selectivity |

| LiAlH₄ Reduction | LiAlH₄ in dry ether or THF | Room temperature or reflux | 3-Methylbenzylamine | High |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Elevated pressure, heat | 3-Methylbenzylamine | High |

Workflow: Reduction of this compound to 3-Methylbenzylamine

References

3-Methylbenzonitrile structural formula and isomers

An In-depth Technical Guide on 3-Methylbenzonitrile: Structural Formula and Isomers

Introduction